4-[4-(Hydroxymethyl)pyridin-2-yl]oxan-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(hydroxymethyl)pyridin-2-yl]oxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-8-9-1-4-12-10(7-9)11(14)2-5-15-6-3-11/h1,4,7,13-14H,2-3,5-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYGFXFVPGPGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=NC=CC(=C2)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Hydroxymethyl Pyridin 2 Yl Oxan 4 Ol
Direct Synthetic Routes to the Target Compound
While a specific, documented synthesis of 4-[4-(Hydroxymethyl)pyridin-2-yl]oxan-4-ol is not prominently reported in peer-reviewed literature, a plausible synthetic pathway can be constructed based on well-established organometallic reactions.
A logical approach to synthesizing the target molecule from the specified starting materials involves a multi-step sequence utilizing selective halogen-metal exchange reactions. This method allows for the sequential and controlled introduction of the two different substituents onto the pyridine (B92270) ring.
The proposed pathway is as follows:
Selective Monolithiation: 2,6-Dibromopyridine (B144722) is treated with one equivalent of n-butyllithium (n-BuLi) at a low temperature (typically -78 °C) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This selectively generates the 6-bromo-2-lithiopyridine intermediate via halogen-metal exchange.
Addition to Oxanone: The resulting organolithium species is then reacted in situ with tetrahydro-4H-pyran-4-one (oxan-4-one). An aqueous workup quenches the reaction, yielding the tertiary alcohol, 2-(6-bromopyridin-2-yl)oxan-4-ol.
Second Lithiation: The bromine atom on this intermediate is subsequently exchanged for lithium by treatment with a second equivalent of n-BuLi at low temperature.
Hydroxymethylation: The newly formed pyridyl-lithium compound is trapped with an electrophile such as formaldehyde (B43269) (HCHO) or paraformaldehyde to install the hydroxymethyl group at the C4 position of the pyridine ring.
Final Product: An aqueous workup yields the final target compound, this compound.
A summary of this proposed synthetic route is presented in the table below.
| Step | Reactants | Reagents & Conditions | Product |
| 1 | 2,6-Dibromopyridine | 1. n-BuLi (1.0 eq), THF, -78 °C | 2-(6-Bromopyridin-2-yl)oxan-4-ol |
| Tetrahydro-4H-pyran-4-one | 2. Aqueous workup | ||
| 2 | 2-(6-Bromopyridin-2-yl)oxan-4-ol | 1. n-BuLi (1.0 eq), THF, -78 °C2. HCHO3. Aqueous workup | This compound |
The success of the proposed synthesis hinges on the selective lithiation of the dibromopyridine ring. The reaction of 2,6-dibromopyridine with n-butyllithium proceeds via a halogen-metal exchange mechanism. The selectivity of this exchange is influenced by factors such as solvent and temperature. researchgate.netprinceton.edu In many dihalopyridines, lithiation occurs preferentially at the position ortho to the nitrogen atom due to inductive effects and the potential for coordination, making the formation of 6-bromo-2-lithiopyridine the kinetically favored pathway. nih.govacs.org
The first step involves the nucleophilic attack of the butyl anion from n-BuLi on one of the bromine atoms, leading to a transient ate-complex which then collapses to form the more stable 6-bromo-2-lithiopyridine and butyl bromide. This organolithium intermediate is a potent nucleophile.
In the second step, this nucleophilic pyridyl-lithium attacks the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one. The resulting lithium alkoxide is protonated during aqueous workup to form the tertiary alcohol. The subsequent lithiation of the remaining bromo-substituent and reaction with formaldehyde follows a similar nucleophilic addition mechanism to install the hydroxymethyl group.
Analogous Synthetic Strategies for Substituted Pyridines
The pyridine core is a ubiquitous scaffold in pharmaceuticals and functional materials, leading to the development of numerous synthetic strategies for its functionalization. acs.org
The introduction of carbon-based substituents onto a pyridine ring is commonly achieved using organometallic reagents. The choice of reagent and strategy depends on the desired substitution pattern and the electronic nature of the pyridine ring.
| Reagent Type | Method of Activation | Position of Attack | Reference |
| Grignard Reagents | Activation of pyridine as a pyridine N-oxide. | C2-position | researchgate.net |
| Organolithiums | Halogen-metal exchange on halopyridines or direct deprotonation. | Varies by substrate | nih.govrsc.org |
| Organoboron Reagents | Palladium-catalyzed Suzuki-Miyaura cross-coupling with halopyridines. | Site of halogen | researchgate.net |
| Organozinc Reagents | Palladium- or nickel-catalyzed Negishi cross-coupling with halopyridines. | Site of halogen | N/A |
Addition of Grignard reagents to pyridine N-oxides is a well-established method for achieving C2-alkylation or arylation. researchgate.net The N-oxide group activates the ring for nucleophilic attack and can be subsequently removed. For pre-functionalized pyridines, such as halopyridines, cross-coupling reactions are powerful tools. The reaction of 2,6-dibromopyridine in Suzuki or Stille couplings allows for the synthesis of terpyridines and other complex structures.
The hydroxymethyl group is a valuable functional handle that can improve solubility and provide a point for further molecular diversification. acs.org Several methods exist for its installation onto a pyridine ring.
A traditional method involves the lithiation of a halopyridine followed by quenching with formaldehyde, as described in the proposed synthesis (Section 2.1.1). A more modern and direct approach involves the functionalization of pyridine N-oxides. Recent research has demonstrated a visible light-induced photoredox method that achieves the deoxygenation and C2-hydroxymethylation of pyridine N-oxides in a single step using methanol (B129727) as the hydroxymethyl source. acs.org This method offers a more efficient and cost-effective alternative to multi-step sequences. acs.org
| Method | Starting Material | Reagents | Key Features | Reference |
| Lithiation-Alkylation | Halopyridine | n-BuLi, then Formaldehyde (HCHO) | Stepwise, requires low temperatures | nih.gov |
| Photoredox Hydroxymethylation | Pyridine N-oxide | Photocatalyst (Thioxanthone), TfOH, Methanol | One-step, mild conditions, atom-economical | acs.org |
| Reduction of Carboxylic Acid/Ester | Pyridinecarboxylic acid | LiAlH₄ or other reducing agents | Requires pre-functionalized pyridine | N/A |
Synthetic Approaches to Substituted Oxan-4-ol Rings
The oxan-4-ol (tetrahydropyran-4-ol) moiety is a common structural motif in natural products. Its synthesis can be achieved through various cyclization strategies.
One of the most prominent methods is the Prins reaction , which involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. researchgate.net For instance, the reaction between isoprenol and an aldehyde like isovaleraldehyde (B47997) can produce 4-methyl-2-substituted-tetrahydro-2H-pyran-4-ol derivatives. researchgate.net This strategy allows for the construction of the tetrahydropyran (B127337) ring with simultaneous installation of substituents at the C2 and C4 positions.
Another approach begins with pre-formed cyclic ketones. The parent ring, tetrahydro-4H-pyran-4-one, can be synthesized via the cyclization of 1,5-dichloropentan-3-one, which itself is derived from 3-chloropropionyl chloride and ethylene. google.com This ketone can then serve as a platform for introducing substituents at the C4 position via nucleophilic addition of organometallic reagents, such as Grignard or organolithium compounds.
Furthermore, condensation reactions can be employed to build highly functionalized rings. For example, 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one was synthesized through the condensation of acetone (B3395972) with formaldehyde in an alkaline medium, demonstrating a route to poly-substituted oxanones. researchgate.net
Construction of Tetrahydropyran Rings with Geminal Alcohol Functionality
The synthesis of the oxan-4-ol core, particularly with substitution at the 4-position, is a pivotal step. A prominent and convergent method for this purpose is the Prins cyclization. google.com This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. To construct the specific "4-(hydroxymethyl)oxan-4-ol" moiety, a variation of the Prins reaction or related cyclization strategies would be employed.
One potential synthetic route involves the reaction of a suitable pyridine-containing homoallylic alcohol with a protected form of formaldehyde, such as paraformaldehyde or 1,3,5-trioxane, under acidic conditions. The key homoallylic alcohol precursor would be 1-(pyridin-4-yl)but-3-en-1-ol, with the hydroxymethyl group on the pyridine ring already installed or protected.
Key Synthetic Strategies:
Prins Cyclization: The acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde is a powerful method for forming tetrahydropyran-4-ols. chemicalbook.com For the target structure, a 2-pyridyl substituted homoallylic alcohol would react with a formaldehyde equivalent. The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene. rsc.org
Tandem Reactions: Multi-component reactions, such as the Maitland-Japp reaction, can construct highly substituted tetrahydropyran-4-ones in a single step. researchgate.net These ketone intermediates can then be reduced to the corresponding oxan-4-ol.
Intramolecular Hydroalkoxylation: The cyclization of δ-hydroxy allenes or olefins, catalyzed by transition metals like gold or platinum, can also yield tetrahydropyran rings. organic-chemistry.org This method offers an alternative to acid-catalyzed conditions.
Research has demonstrated the synthesis of various substituted tetrahydropyran-4-ols using these methods. For instance, the reaction of 3-buten-1-ol (B139374) with acetaldehyde (B116499) in the presence of sulfuric acid yields 2-methyl-tetrahydro-pyran-4-ol. chemicalbook.com A similar strategy could be adapted for the more complex pyridine-containing substrate.
Table 1: Comparison of Synthetic Methods for Tetrahydropyran-4-ol Rings
| Method | Key Reactants | Catalyst/Conditions | Advantages | Potential Challenges | Relevant Citations |
|---|---|---|---|---|---|
| Prins Cyclization | Homoallylic alcohol, Aldehyde/Ketone | Brønsted or Lewis Acids (e.g., H₂SO₄, Sc(OTf)₃) | Convergent, high diastereoselectivity possible. researchgate.net | Can lead to side products, requires control of stereochemistry. ntu.edu.sg | researchgate.net, chemicalbook.com, ntu.edu.sg |
| Tandem Knoevenagel-Michael Reaction | Aldehydes, β-keto esters | Iodotrimethylsilane | Forms highly functionalized tetrahydropyranones diastereoselectively. researchgate.net | Multi-step process to reach the alcohol. | researchgate.net |
| Intramolecular Hydroalkoxylation | γ- or δ-hydroxy olefins | Platinum or Gold catalysts | Mild conditions, good functional group tolerance. organic-chemistry.org | Substrate-specific, catalyst cost. | organic-chemistry.org |
| Petasis-Ferrier Rearrangement | Dioxinones, Aldehydes | Lewis Acids | Convergent approach for complex fragments. nih.gov | Requires specific starting materials. | nih.gov |
Stereochemical Control in Oxan-4-ol Synthesis
Achieving stereochemical control is crucial when synthesizing substituted tetrahydropyrans, as the biological activity of enantiomers and diastereomers can vary significantly. google.com For the target molecule, which has a stereocenter at the 4-position of the oxane ring and potentially at the 2-position depending on the synthetic route, controlling the spatial arrangement of the substituents is paramount.
Several strategies have been developed to influence the stereochemical outcome of tetrahydropyran synthesis:
Substrate Control: The existing stereochemistry in a molecule can direct the formation of new stereocenters. youtube.com In the context of a Prins cyclization, a chiral homoallylic alcohol can induce diastereoselectivity, often leading to the formation of a cis-2,4-disubstituted tetrahydropyran-4-ol due to a preference for a chair-like transition state with equatorial substituents. nih.gov
Auxiliary Control: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereochemistry is set, the auxiliary is removed. youtube.com This method allows for the synthesis of a single enantiomer.
Catalyst Control: The use of chiral catalysts, such as chiral Brønsted acids or Lewis acids, can promote the enantioselective formation of one enantiomer over the other. google.com For example, chiral organocatalysts like (R)-camphor-sulphonic acid have been used in the asymmetric reaction of aldehydes and homoallylic alcohols to produce chirally enriched 2,4-disubstituted-tetrahydropyran-4-ols. google.com
Recent research has focused on developing highly diastereoselective methods. For example, the synthesis of 2,6-disubstituted tetrahydropyranones via Prins cyclization of 3-bromobut-3-en-1-ols and aldehydes has been shown to proceed with excellent diastereoselectivity. researchgate.net Subsequent reduction of the ketone at the 4-position can then be performed stereoselectively to yield the desired cis or trans diol, depending on the reducing agent used. researchgate.net
Table 2: Strategies for Stereochemical Control in Tetrahydropyran Synthesis
| Strategy | Description | Example Application | Outcome | Relevant Citations |
|---|---|---|---|---|
| Substrate Control | An existing stereocenter in the starting material directs the stereochemical outcome of the cyclization. | Cyclization of a chiral homoallylic alcohol. | Diastereoselective formation of specific isomers (e.g., cis vs. trans). | nih.gov, youtube.com |
| Auxiliary Control | A removable chiral group is attached to the substrate to guide the reaction stereochemistry. | Use of an 8-phenylmenthyl ester auxiliary. | High enantiomeric excess of the desired product. | youtube.com |
| Chiral Catalysis | A chiral catalyst creates a chiral environment for the reaction, favoring one enantiomeric product. | Prins cyclization using a chiral organocatalyst like camphor-sulphonic acid. google.com | Enantiomerically enriched tetrahydropyran-4-ols. google.com | google.com |
| Diastereoselective Reduction | Stereoselective reduction of a prochiral tetrahydropyran-4-one intermediate. | Reduction of a 2,6-disubstituted tetrahydropyranone with lithium aluminum hydride. researchgate.net | High diastereoselectivity for either cis or trans alcohol. researchgate.net | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 4 4 Hydroxymethyl Pyridin 2 Yl Oxan 4 Ol
Reactivity of the Pyridine (B92270) Nitrogen Atom
The nitrogen atom of the pyridine ring is a primary center for basic and nucleophilic reactions.
Protonation and Lewis Basicity Studies
Detailed experimental studies, such as pKa measurements or quantitative analysis of Lewis acid adduct formation, specifically for 4-[4-(hydroxymethyl)pyridin-2-yl]oxan-4-ol are not extensively documented in publicly available literature. However, the reactivity is governed by the lone pair of electrons on the sp²-hybridized nitrogen atom. This unshared electron pair allows the molecule to act as a Brønsted-Lowry base by accepting a proton, or as a Lewis base by donating the electron pair to a Lewis acid. ncert.nic.in The basicity is influenced by the electronic effects of the substituents on the pyridine ring.
Quaternization Reactions and N-Oxidation
The nucleophilicity of the pyridine nitrogen is demonstrated through its reactions to form pyridinium (B92312) salts (quaternization) and N-oxides. Patent literature describes the N-oxidation of this compound to its corresponding N-oxide, a common strategy in medicinal chemistry to modify the electronic properties and metabolic stability of a molecule. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (B109758) (DCM).
Table 1: Example of N-Oxidation Reaction Conditions Interactive Table:
| Reactant | Reagent | Solvent | Product |
|---|
Transformations Involving the Hydroxyl Group at the Oxan Ring
The tertiary alcohol at the C4 position of the oxan ring presents a sterically hindered and chemically distinct reaction site compared to the primary alcohol on the pyridine substituent.
Esterification and Etherification Reactions
Specific examples of esterification or etherification at the tertiary hydroxyl group of this compound are not widely reported. Generally, the esterification of tertiary alcohols is challenging and often proceeds slowly compared to primary or secondary alcohols. researchgate.net Acid-catalyzed esterification of tertiary alcohols can be complicated by competing elimination (dehydration) reactions, which are often favored due to the formation of a stable tertiary carbocation intermediate. echemi.comstackexchange.com
Oxidation Pathways of Tertiary Alcohols
The oxidation of tertiary alcohols, such as the one on the oxan ring of the title compound, is not readily achieved under standard conditions. Unlike primary and secondary alcohols, tertiary alcohols lack a hydrogen atom on the carbinol carbon, preventing direct oxidation to a ketone without cleavage of a carbon-carbon bond. Such reactions typically require harsh and specialized oxidizing agents. No specific studies detailing the oxidation of the tertiary alcohol of this compound have been found in the surveyed literature.
Dehydration Reactions and Olefin Formation
The tertiary hydroxyl group is susceptible to elimination via dehydration under acidic conditions to form a double bond (olefin). This reaction proceeds through a protonated alcohol intermediate, which then loses a water molecule to generate a relatively stable tertiary carbocation. A subsequent deprotonation from an adjacent carbon atom yields the alkene. For this compound, this reaction results in the formation of an unsaturated tetrahydropyran (B127337) ring. This transformation has been documented as a step in multi-step synthetic sequences in the patent literature.
Table 2: Representative Dehydration Reaction Interactive Table:
| Reactant | Condition | Product |
|---|
Reactivity of the Hydroxymethyl Group on the Pyridine Ring
The primary alcohol of the hydroxymethyl group attached to the pyridine ring is a key site for chemical transformations, including oxidation and nucleophilic substitution.
The hydroxymethyl group of this compound is susceptible to oxidation to form the corresponding aldehyde and carboxylic acid. The oxidation of methylpyridines to pyridinecarboxylic acids is a known industrial process, often requiring strong oxidizing agents or catalytic systems. For instance, the aerobic oxidation of methylpyridines to pyridinecarboxylic acids can be achieved using a radical catalyst like N-hydroxyphthalimide (NHPI) in the presence of cobalt (II) and manganese (II) salts. researchgate.net The oxidation of 3-methylpyridine (B133936) under these conditions yields 3-pyridinecarboxylic acid in good yield. researchgate.net
In a biological context, cytochrome P-450 enzymes have been shown to catalyze the hydroxylation of methyl groups on pyridine rings, which can be further oxidized to carboxylic acids. nih.gov For this compound, controlled oxidation using mild oxidizing agents such as manganese dioxide (MnO₂) would likely yield the corresponding aldehyde, 4-(4-formylpyridin-2-yl)oxan-4-ol. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) would be expected to oxidize the primary alcohol all the way to the carboxylic acid, 4-(4-carboxypyridin-2-yl)oxan-4-ol.
The table below summarizes the expected oxidation products and potential reagents.
| Starting Material | Reagent | Product |
| This compound | MnO₂ | 4-(4-Formylpyridin-2-yl)oxan-4-ol |
| This compound | KMnO₄ | 4-(4-Carboxypyridin-2-yl)oxan-4-ol |
| This compound | NHPI, Co(II), Mn(II), O₂ | 4-(4-Carboxypyridin-2-yl)oxan-4-ol |
This table presents predicted reactions based on the general reactivity of hydroxymethylpyridines.
The primary alcohol of the hydroxymethyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. The pyridine ring, being electron-withdrawing, can influence the rate of these reactions. While nucleophilic substitution directly on the pyridine ring is well-documented, especially at the 2- and 4-positions when a suitable leaving group is present, the substitution at the hydroxymethyl group follows standard alcohol chemistry. quimicaorganica.orgrsc.org
First, the hydroxyl group needs to be activated. This can be achieved by reaction with reagents like thionyl chloride (SOCl₂) to form an alkyl chloride, or with p-toluenesulfonyl chloride (TsCl) in the presence of a base to form a tosylate. Once converted to a better leaving group, a variety of nucleophiles can displace it. For example, reaction with sodium cyanide would yield the corresponding nitrile, and reaction with ammonia (B1221849) would give the aminomethyl derivative.
The table below outlines potential nucleophilic substitution pathways.
| Activated Intermediate | Nucleophile | Product |
| 4-(4-(Chloromethyl)pyridin-2-yl)oxan-4-ol | NaCN | 4-(4-(Cyanomethyl)pyridin-2-yl)oxan-4-ol |
| 4-(4-(Tosyloxymethyl)pyridin-2-yl)oxan-4-ol | NH₃ | 4-(4-(Aminomethyl)pyridin-2-yl)oxan-4-ol |
| 4-(4-(Bromomethyl)pyridin-2-yl)oxan-4-ol | NaN₃ | 4-(4-(Azidomethyl)pyridin-2-yl)oxan-4-ol |
This table illustrates hypothetical nucleophilic substitution reactions following activation of the primary alcohol.
Ring-Opening and Rearrangement Processes of the Oxan System
The oxane ring in this compound is a tetrahydropyran system. Tetrahydropyrans are generally stable cyclic ethers. cymitquimica.com However, the presence of a tertiary alcohol at the 4-position and a pyridine substituent at the 2-position can facilitate ring-opening reactions, particularly under acidic conditions.
Protonation of the tertiary hydroxyl group followed by the loss of a water molecule would generate a tertiary carbocation. This carbocation could be stabilized by the adjacent oxygen atom. A subsequent nucleophilic attack could lead to ring-opened products. Alternatively, protonation of the ether oxygen could also initiate ring cleavage. The specific outcome would depend on the reaction conditions and the nucleophiles present. Ring-opening reactions of cyclic ethers like epoxides and oxetanes are well-known and proceed via different mechanisms depending on whether the conditions are acidic or basic. researchgate.netyoutube.com While the six-membered oxane ring is less strained than smaller cyclic ethers, the substitution pattern of the target molecule could still allow for such transformations under forcing conditions.
Rearrangement processes are also conceivable. For instance, a pinacol-type rearrangement could occur if the tertiary alcohol is adjacent to another hydroxylated carbon, though this is not the case in the parent molecule. However, derivatives of the compound might undergo such rearrangements.
Chelation and Coordination Chemistry with Metal Centers
The structure of this compound, containing a pyridine nitrogen and two hydroxyl groups, makes it a potential chelating agent for various metal ions. The pyridine nitrogen is a soft donor, while the oxygen atoms of the hydroxyl groups are hard donors. This combination allows for the coordination of a range of metal ions.
The geometry of the molecule suggests that the pyridine nitrogen and the tertiary hydroxyl group on the oxane ring could form a stable five- or six-membered chelate ring with a metal center. The hydroxymethyl group could also participate in coordination, potentially leading to tridentate binding. The rich coordination chemistry of pyridine-containing ligands is well-established, and they are known to form stable complexes with various transition metals. nih.govacs.org The presence of multiple potential donor sites in this compound suggests a versatile coordination behavior. For example, studies on pyrimidine (B1678525) and pyridine derivatives have shown their ability to chelate biologically relevant metal ions like Fe³⁺ and Cu²⁺. nih.govacs.org The chelation is often attributed to the presence of adjacent nitrogen atoms or the cooperation of nitrogen and other donor groups like phenols. acs.org
The table below lists potential metal ions that could form complexes with the title compound and the likely coordinating atoms.
| Metal Ion | Potential Coordinating Atoms |
| Cu(II) | Pyridine-N, Tertiary-OH, Hydroxymethyl-O |
| Fe(III) | Pyridine-N, Tertiary-OH, Hydroxymethyl-O |
| Zn(II) | Pyridine-N, Tertiary-OH |
| Pd(II) | Pyridine-N |
| Pt(II) | Pyridine-N |
This table provides a hypothetical overview of the chelation potential of the title compound.
Derivatization and Scaffold Utilization in Advanced Organic Synthesis
Application as a Chiral Building Block
The potential of 4-[4-(Hydroxymethyl)pyridin-2-yl]oxan-4-ol as a chiral building block is an area of significant interest. The tertiary alcohol on the oxane ring introduces a stereocenter, which, if resolved or synthesized enantioselectively, could provide access to a range of chiral derivatives. However, a comprehensive review of the current scientific literature reveals a notable absence of studies detailing the enantioselective synthesis or resolution of this specific compound. Consequently, its application as a chiral building block in asymmetric synthesis remains hypothetical at present. Future research could focus on developing catalytic asymmetric methods to access enantiopure forms of this molecule, thereby unlocking its potential for the synthesis of complex chiral targets.
Formation of Polycyclic and Fused Heterocyclic Systems
The inherent structure of this compound, with its multiple reactive sites, suggests its utility as a precursor for the synthesis of novel polycyclic and fused heterocyclic systems. The presence of the pyridine (B92270) nitrogen and the two hydroxyl groups offers opportunities for intramolecular cyclization reactions. For instance, dehydration could lead to the formation of spirocyclic ethers, while reactions involving both the pyridine ring and one of the hydroxyl groups could yield fused ring systems. Despite this theoretical potential, there is a clear lack of documented research in the scientific literature demonstrating the use of this compound in the synthesis of such complex heterocyclic scaffolds. The exploration of its reactivity under various conditions could be a fruitful area for future synthetic methodology development.
Precursor for Advanced Ligand Design in Catalysis
The pyridine moiety within this compound makes it an attractive candidate as a precursor for the design of advanced ligands for catalysis. The nitrogen atom of the pyridine ring can act as a coordination site for a wide range of transition metals. Furthermore, the hydroxyl groups can be functionalized to introduce other coordinating groups, leading to the formation of bidentate or tridentate ligands. Such ligands could find applications in various catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric catalysis. Nevertheless, a thorough search of the existing literature indicates that this compound has not yet been exploited for this purpose. The synthesis and catalytic evaluation of metal complexes derived from this scaffold represent a significant and unexplored research opportunity.
Integration into Supramolecular Architectures
The field of supramolecular chemistry relies on non-covalent interactions to construct large, well-defined molecular assemblies. The hydrogen bonding capabilities of the two hydroxyl groups in this compound, coupled with the potential for π-π stacking interactions involving the pyridine ring, suggest its suitability as a building block for supramolecular architectures. These could include the formation of hydrogen-bonded networks, coordination polymers, or host-guest complexes. However, there are currently no published studies that report the integration of this specific compound into any supramolecular systems. The investigation of its self-assembly properties and its ability to interact with other molecules could lead to the development of new materials with interesting properties and functions.
Advanced Spectroscopic and Structural Elucidation in Research
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-[4-(hydroxymethyl)pyridin-2-yl]oxan-4-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring, the methylene (B1212753) protons of the hydroxymethyl group, and the methylene protons of the oxane ring. The chemical shifts would be influenced by the electron-withdrawing nature of the pyridine nitrogen and the oxygen atom in the oxane ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The chemical shifts of the pyridine carbons would be characteristic, as would the carbons of the oxane ring and the hydroxymethyl group. The quaternary carbon of the oxane ring bearing the hydroxyl group would likely appear at a lower field.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the molecule, helping to identify adjacent protons in the pyridine and oxane rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton with its directly attached carbon atom, providing a clear map of C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for connecting different parts of the molecule. It would show correlations between protons and carbons that are two or three bonds away, confirming the connectivity between the pyridine ring and the oxane ring, as well as the positions of the hydroxymethyl and hydroxyl groups.
A hypothetical table of NMR assignments is presented below.
| Atom Number | ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) | Key HMBC Correlations (hypothetical) |
| Pyridine-H3 | 7.5 | 120.0 | C5, C2 |
| Pyridine-H5 | 7.8 | 122.0 | C3, C4, C6 |
| Pyridine-H6 | 8.5 | 149.0 | C4, C5, C2 |
| Pyridine-C2 | - | 160.0 | H6, Oxane-H3/H5 |
| Pyridine-C4 | - | 148.0 | H3, H5, CH₂OH |
| CH₂OH | 4.7 | 64.0 | Pyridine-C4, Pyridine-C3, Pyridine-C5 |
| Oxane-H3/H5 (axial) | 1.8 | 35.0 | Oxane-C2/C6, Oxane-C4 |
| Oxane-H3/H5 (equatorial) | 2.0 | 35.0 | Oxane-C2/C6, Oxane-C4 |
| Oxane-H2/H6 (axial) | 3.6 | 65.0 | Oxane-C3/C5, Oxane-C4 |
| Oxane-H2/H6 (equatorial) | 4.0 | 65.0 | Oxane-C3/C5, Oxane-C4 |
| Oxane-C4 | - | 72.0 | Oxane-H2/H6, Oxane-H3/H5 |
| OH (Oxane) | 5.0 (broad) | - | - |
| OH (CH₂OH) | 5.5 (broad) | - | - |
Variable temperature NMR studies could provide insights into dynamic processes, such as the rotational barrier around the C2-C(oxane) bond connecting the pyridine and oxane rings. Changes in the line shapes of the NMR signals as a function of temperature could be analyzed to calculate the energy barrier for this rotation.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition of the molecule. For the molecular formula C₁₁H₁₅NO₃, the expected exact mass can be calculated and compared with the experimental value.
| Technique | Expected Observation |
| HRMS (e.g., ESI-TOF) | Precise m/z value corresponding to [M+H]⁺ or [M+Na]⁺, confirming the elemental formula C₁₁H₁₅NO₃. |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
IR Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations of the alcohols and the ether linkage in the oxane ring would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would also be sensitive to the vibrations of the molecule. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C-O-C bond in the oxane ring may also give a characteristic Raman signal.
A hypothetical table of key vibrational frequencies is provided below.
| Vibrational Mode | Expected IR Frequency (cm⁻¹, hypothetical) | Expected Raman Frequency (cm⁻¹, hypothetical) |
| O-H Stretch (Alcohols) | 3400 (broad) | 3400 (weak) |
| C-H Stretch (Aromatic) | 3050 | 3050 (strong) |
| C-H Stretch (Aliphatic) | 2950-2850 | 2950-2850 (strong) |
| C=N/C=C Stretch (Pyridine) | 1600, 1580, 1470 | 1600 (strong), 1580 (strong) |
| C-O Stretch (Alcohols, Ether) | 1250-1050 | Weak |
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure
If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule. It would also reveal the conformation of the oxane ring (expected to be a chair) and the relative orientation of the pyridine and oxane rings. Furthermore, the analysis of the crystal packing would show intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which dictate the solid-state architecture.
A hypothetical table of crystallographic data is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Z | 4 |
| Key Hydrogen Bonds | O-H···N (intramolecular or intermolecular), O-H···O (intermolecular) |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic characteristics. For a molecule like 4-[4-(Hydroxymethyl)pyridin-2-yl]oxan-4-ol, these methods can elucidate the influence of the substituent groups on both the pyridine (B92270) and oxane rings.
Density Functional Theory (DFT) for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a robust method for predicting the three-dimensional structure of molecules by finding the lowest energy arrangement of its atoms. scispace.com Through geometry optimization, key parameters such as bond lengths, bond angles, and dihedral angles for the most stable structure of this compound can be determined.
For instance, DFT calculations on related pyridine derivatives, such as (RS)-(4-bromophenyl)(pyridine-2-yl)methanol, have been performed to determine their optimized geometries. nih.gov A similar approach for our target molecule would likely employ a functional like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov The resulting optimized geometry would reveal the spatial arrangement of the hydroxymethyl and oxanol (B1615354) groups relative to the pyridine ring. The total energy obtained from this calculation is a measure of the molecule's stability.
Table 1: Predicted Geometrical Parameters for Core Fragments of this compound based on Analogous Compounds
| Parameter | Predicted Value (based on analogous structures) |
| Pyridine C-N bond length | ~1.34 Å |
| Pyridine C-C bond length | ~1.39 Å |
| C-O bond length (in oxane ring) | ~1.43 Å |
| C-C bond length (in oxane ring) | ~1.53 Å |
| C-O-C bond angle (in oxane ring) | ~112° |
Note: These values are estimations based on standard bond lengths and data from computational studies on substituted pyridines and tetrahydropyrans.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for its lowest electronic excitation. nih.gov
DFT calculations can accurately predict the energies and spatial distributions of the HOMO and LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO may be distributed across the pyridine system. The HOMO-LUMO gap can be used to estimate the molecule's reactivity; a smaller gap generally implies higher reactivity. researchgate.net
Table 2: Predicted Frontier Orbital Energies for Core Fragments of this compound
| Molecular Fragment | HOMO Energy (eV) (Predicted) | LUMO Energy (eV) (Predicted) | HOMO-LUMO Gap (eV) (Predicted) |
| Pyridine | -6.7 | -0.5 | 6.2 |
| 4-(Hydroxymethyl)pyridine | -6.5 | -0.4 | 6.1 |
Note: These are representative values based on DFT calculations of pyridine and related derivatives. The exact values for the full molecule will be influenced by the interaction of the fragments.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential, attractive to electrophiles) and blue indicating regions of low electron density (positive potential, attractive to nucleophiles).
For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring, making it a primary site for protonation and hydrogen bond acceptance. The hydroxyl groups on both the pyridine and oxane moieties would exhibit both negative potential (on the oxygen atoms) and positive potential (on the hydrogen atoms), indicating their ability to act as both hydrogen bond donors and acceptors. nih.gov
Conformational Analysis using Molecular Mechanics and Dynamics
Exploring Low-Energy Conformers of the Oxan Ring
The oxane (tetrahydropyran) ring typically adopts a chair conformation to minimize steric and torsional strain. For a substituted oxane ring like the one in the target molecule, there are two primary chair conformations to consider. In the case of this compound, the key substituents at the 2- and 4-positions can be either in axial or equatorial positions.
Molecular mechanics and molecular dynamics simulations can be used to explore the potential energy surface of the molecule and identify the most stable, low-energy conformers. These methods can predict the relative energies of different chair conformations and the energy barriers for ring inversion. For a 2,4-disubstituted oxane, the conformation that places the larger substituent groups in the equatorial position is generally favored to reduce steric hindrance.
Intermolecular Interactions and Hydrogen Bonding Networks
The presence of multiple hydroxyl groups and a pyridine nitrogen atom in this compound suggests a strong potential for the formation of intricate hydrogen bonding networks, both intramolecularly and intermolecularly. These hydrogen bonds can significantly influence the compound's physical properties, such as its melting point, boiling point, and solubility.
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, providing insights that complement and guide experimental work. For a molecule such as this compound, which contains both a pyridine ring and an oxane ring system, theoretical calculations can help in the assignment of complex spectra and in understanding its structural and electronic properties.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts through computational methods has become a routine and invaluable part of chemical research. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is the most common approach for calculating NMR isotropic shielding constants.
The standard procedure involves:
Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is typically achieved using a DFT method, such as B3LYP, with a suitable basis set like 6-31G(d) or larger. For a flexible molecule like this compound, a conformational search is crucial to identify all significant low-energy structures.
NMR Calculation: Using the optimized geometry, the GIAO method is employed to calculate the absolute shielding tensors for each nucleus. These calculations are often performed at a higher level of theory or with a larger basis set (e.g., 6-311+G(2d,p)) to improve accuracy.
Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The equation used is: δ_sample = σ_TMS - σ_sample.
The predicted chemical shifts can then be compared with experimental data to confirm structural assignments. For novel compounds, these predictions are essential for interpreting the NMR spectra. A hypothetical table of predicted chemical shifts for the non-equivalent carbons and protons of this compound is presented below to illustrate how such data would be reported.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound using DFT (B3LYP/6-311+G(2d,p)) This table is for illustrative purposes only, as specific research data for this compound is not publicly available.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2 | - | 165.2 |
| Pyridine C3 | 7.31 | 120.5 |
| Pyridine C4 | - | 150.1 |
| Pyridine C5 | 7.85 | 122.8 |
| Pyridine C6 | 8.55 | 148.9 |
| Pyridine CH₂ | 4.68 | 63.4 |
| Oxane C2'/C6' | 3.80 | 65.1 |
| Oxane C3'/C5' | 1.95 | 38.2 |
| Oxane C4' | - | 75.3 |
| Oxane C4'-OH | 5.20 | - |
| Pyridine CH₂-OH | 4.90 | - |
Simulated Vibrational Spectra
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational simulations of these spectra are critical for assigning experimental bands, which can be particularly challenging in complex molecules with many vibrational modes.
The process for simulating vibrational spectra is as follows:
Geometry Optimization and Frequency Calculation: After obtaining the optimized geometry of the molecule at a chosen level of theory (e.g., B3LYP/6-31G(d)), a frequency calculation is performed. This calculation computes the second derivatives of the energy with respect to the nuclear coordinates, yielding the harmonic vibrational frequencies.
Verification of Minimum Energy: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.
Frequency Scaling: Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data. researchgate.net
Visualization: The calculated vibrational modes can be visualized with animation software to understand the nature of the atomic motions associated with each frequency.
For this compound, key vibrational modes would include the O-H stretching of the two hydroxyl groups, C-H stretching of the aromatic and aliphatic parts, C=N and C=C stretching of the pyridine ring, and C-O stretching of the oxane ring and alcohol groups.
Table 2: Hypothetical Predicted Vibrational Frequencies (in cm⁻¹) for Key Functional Groups of this compound. This table is for illustrative purposes only and presents a selection of expected vibrational modes.
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Description |
| ν(O-H) | 3450 | Hydroxymethyl group O-H stretch |
| ν(O-H) | 3400 | Tertiary alcohol O-H stretch |
| ν(C-H) | 3050 | Pyridine C-H stretch |
| ν(C-H) | 2950 | Oxane C-H stretch |
| ν(C=N), ν(C=C) | 1605, 1580, 1470 | Pyridine ring stretching |
| ν(C-O) | 1150 | Oxane ether C-O-C stretch |
| ν(C-O) | 1050 | Alcohol C-O stretch |
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry is an indispensable tool for investigating reaction mechanisms, providing detailed information about the energies and structures of reactants, products, and the transition states that connect them. For reactions involving this compound, such as its synthesis or subsequent transformations, transition state calculations can elucidate the reaction pathway and predict reaction kinetics.
The core of this analysis involves:
Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Various computational algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, can be used to locate the TS structure. A valid TS is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
Calculating Activation Energies: The activation energy (Ea) of a reaction is the energy difference between the transition state and the reactants. This value is a key determinant of the reaction rate. mdpi.com
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state correctly connects the desired reactants and products, an IRC calculation is performed. This calculation maps the reaction pathway downhill from the transition state in both forward and reverse directions, ensuring it leads to the expected minima. mdpi.com
For instance, a hypothetical study on the formation of this molecule might investigate the mechanism of adding a 2-lithiopyridine derivative to a protected precursor of 4-hydroxy-4-(hydroxymethyl)oxane. Transition state calculations would help determine whether the reaction proceeds through a concerted or stepwise mechanism and identify the rate-determining step. The calculated imaginary frequency for a transition state provides insight into the nature of the bond-breaking and bond-forming processes. nih.gov
By mapping the entire energy profile of a proposed reaction, computational chemists can predict the feasibility of a reaction, understand substituent effects, and guide the design of more efficient synthetic routes.
Potential Non Clinical Academic Applications and Future Research Directions
Development as a Synthetic Intermediate for Non-Biological Molecules
The dual functionality of 4-[4-(Hydroxymethyl)pyridin-2-yl]oxan-4-ol makes it a valuable synthetic intermediate for the construction of complex non-biological molecules. The pyridine (B92270) moiety, a cornerstone in synthetic organic chemistry, can undergo a wide array of transformations. nih.govmdpi.com The nitrogen atom's basicity allows for salt formation and N-alkylation, while the ring itself is amenable to various coupling reactions and functionalizations. nih.gov The hydroxymethyl group offers a handle for esterification, etherification, or oxidation to an aldehyde or carboxylic acid, further expanding its synthetic utility.
Simultaneously, the oxan-4-ol portion provides additional reactive sites. The tertiary alcohol can be used in reactions typical of its class, while the tetrahydropyran (B127337) ring itself, a common structural motif in natural products, can be a target for ring-opening or further functionalization. rsc.org The presence of multiple stereocenters, including the quaternary carbon of the oxanol (B1615354), suggests that stereoselective synthesis of this intermediate could lead to the creation of libraries of chiral molecules for screening in various applications.
The compound's structure allows for sequential or orthogonal protection and deprotection strategies, enabling chemists to selectively react with one part of the molecule while leaving the other intact. This controlled reactivity is crucial for the multi-step synthesis of intricate molecular architectures.
Exploration in Materials Science
The unique combination of a rigid aromatic heterocycle and a flexible saturated ether ring, both bearing hydroxyl functionalities, suggests significant potential for this compound in materials science.
Polymer Chemistry Incorporating Pyridine-Oxanol Units
Pyridine-containing polymers are of growing interest due to their unique electronic properties, thermal stability, and potential for post-polymerization modification. nih.govmdpi.com The incorporation of this compound as a monomer or a functionalizing agent could lead to novel polymers with tailored properties. The two hydroxyl groups can participate in condensation polymerizations to form polyesters or polyethers, while the pyridine nitrogen can be used to create cationic polymers through quaternization. ekb.eg
The presence of the bulky and flexible oxanol substituent on the pyridine backbone could influence the polymer's morphology and solubility. It might disrupt chain packing, leading to more amorphous materials with lower glass transition temperatures compared to polymers made from planar pyridine monomers. Conversely, the potential for hydrogen bonding via the hydroxyl groups could introduce a degree of order and affect the material's mechanical properties.
| Potential Polymer Type | Incorporation Method | Potential Properties/Applications |
| Polyesters/Polyethers | Condensation polymerization using the diol functionality | Enhanced solubility, modified thermal properties, potential for biodegradable materials. |
| Cationic Polymers | Quaternization of the pyridine nitrogen post-polymerization | Materials for gene delivery, antimicrobial coatings, ion-exchange resins. ekb.eggoettingen-research-online.de |
| Graft Copolymers | Grafting onto existing polymer backbones via the hydroxyl groups | Introduction of specific functionalities, e.g., metal coordination sites, to a base polymer. |
Self-Assembly Studies
The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of nanoscience and materials chemistry. Pyridine derivatives are well-known to participate in self-assembly processes driven by hydrogen bonding, π-π stacking, and metal coordination. nih.govnih.gov The structure of this compound is particularly suited for directing self-assembly.
The two hydroxyl groups and the pyridine nitrogen are all capable of acting as hydrogen bond donors or acceptors. This could lead to the formation of intricate one-, two-, or three-dimensional networks in the solid state or in solution. The interplay between the hydrophilic hydroxyl and ether groups and the more hydrophobic pyridine ring could also drive amphiphilic self-assembly in appropriate solvents, potentially forming micelles, vesicles, or other ordered aggregates. The study of how the molecular conformation influences these assemblies could provide fundamental insights into supramolecular chemistry. nih.gov
Applications in Coordination Polymers and Metal-Organic Frameworks (MOFs)
The flexibility of the oxane ring and the rotational freedom of the C-C bond connecting the two rings could allow the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers. This adaptability could lead to the formation of novel network structures that are not accessible with more rigid ligands. Furthermore, the uncoordinated hydroxyl groups within the pores of a resulting MOF could serve as active sites for catalysis or as specific recognition sites for guest molecules.
| Metal Ion | Potential Coordination Mode | Potential Framework/Application |
| Transition Metals (e.g., Cu(II), Zn(II), Co(II)) | N-coordination from pyridine, potential O-coordination from hydroxyls | 1D chains, 2D layers, or 3D MOFs with potential for catalysis, gas storage, or sensing. |
| Lanthanide Metals | O-coordination from hydroxyl and ether oxygen atoms | Luminescent MOFs for sensing or imaging applications. |
| Main Group Metals | Varied coordination depending on the metal's Lewis acidity | Diverse structural motifs with potential applications in materials science. |
Role in Organocatalysis and Biocatalysis (as a scaffold or co-factor, not active ingredient)
The structural motifs within this compound are found in various catalytic systems. The pyridine ring is a common feature in organocatalysts, often acting as a Lewis base to activate substrates. The tetrahydropyran scaffold is also prevalent in natural products and has been used in the design of chiral organocatalysts.
This compound could serve as a scaffold for the development of new catalysts. The hydroxyl groups provide convenient points for the attachment of other catalytically active moieties. For example, one could envision derivatizing the hydroxyl groups to create a chiral environment around the pyridine nitrogen, leading to a new class of asymmetric Lewis base catalysts.
In biocatalysis, pyridine-containing molecules like NAD/NADH are essential co-factors for many enzymatic redox reactions. While this specific molecule is not a natural co-factor, it could be explored as a synthetic mimic or as a scaffold to which enzymatic functionalities are attached. For instance, recombinant enzymes could be used for the stereoselective synthesis or modification of this compound, highlighting the synergy between chemical synthesis and biocatalysis.
Advanced Studies on Heterocyclic Ring Systems and Functional Group Interplay
The close proximity of the pyridine ring, the hydroxymethyl group, and the tertiary alcohol on the oxane ring creates an environment ripe for interesting intramolecular interactions. A key area of future research would be the detailed study of the conformational preferences of this molecule, both in the solid state and in solution.
The electronic interplay between the aromatic pyridine system and the aliphatic oxane ring is another area for investigation. The electron-withdrawing nature of the pyridine ring could influence the acidity of the hydroxyl protons. Conversely, the substituents on the oxane ring could electronically modulate the pyridine ring, affecting its reactivity in, for example, electrophilic aromatic substitution reactions. Understanding these subtle electronic and steric effects is fundamental to fully harnessing the potential of this unique heterocyclic system.
Q & A
Q. Key Optimization Parameters :
- Solvent polarity (anhydrous THF or DMF preferred for moisture-sensitive steps).
- Catalyst loading (e.g., 10 mol% DMAP for esterification ).
- Temperature control to minimize side reactions (e.g., 0°C for electrophilic substitutions).
How can researchers characterize the structural and functional groups of this compound using spectroscopic methods?
Basic Research Question
A multi-technique approach is critical:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridine) and hydroxymethyl signals (δ 4.5–5.0 ppm). Oxane ring protons appear as multiplet peaks (δ 3.5–4.5 ppm) .
- IR Spectroscopy : Confirm hydroxyl stretches (3200–3600 cm⁻¹) and C-O bonds (1100 cm⁻¹) .
- Mass Spectrometry (ESI-TOF) : Match exact mass (e.g., C₁₁H₁₅NO₃ requires m/z 209.1052) .
- 2D NMR (COSY/HSQC) : Resolve connectivity between pyridine and oxane moieties .
What strategies can address low yields in multi-step synthesis?
Advanced Research Question
Low yields often stem from competing side reactions or unstable intermediates. Solutions include:
- Intermediate Stabilization : Use protecting groups (e.g., tert-butyldimethylsilyl ethers) for hydroxymethyl during harsh reactions .
- Catalyst Screening : Test alternatives to DMAP, such as 4-dimethylaminopyridine, to enhance esterification efficiency .
- Reaction Monitoring : Employ TLC or in situ FTIR to terminate reactions at optimal conversion points .
Example : In analogous syntheses, adjusting stoichiometry (1.2 equiv. nucleophile) improved yields by 15% .
How do steric and electronic factors influence the reactivity of the hydroxymethyl and pyridine groups?
Advanced Research Question
- Steric Effects : Bulky substituents on the pyridine ring hinder nucleophilic attack at the 2-position, requiring longer reaction times .
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on pyridine enhance electrophilicity, facilitating substitution at the hydroxymethyl site .
- Cross-Coupling Reactions : The hydroxymethyl group’s electron-donating nature directs metal-catalyzed couplings (e.g., Suzuki-Miyaura) to meta positions, as seen in bipyridine analogs .
What methodologies resolve discrepancies between computational and experimental bioactivity data?
Advanced Research Question
Discrepancies arise from solvation effects or conformational flexibility. Mitigation strategies:
- Simulation Refinement : Use hybrid QM/MM calculations to model electronic interactions, validated against crystallographic data for pyridine derivatives .
- Dose-Response Assays : Test across 5–6 concentrations to establish robust IC₅₀ values, reducing variability .
- Purity Verification : Confirm >95% HPLC purity to exclude confounding effects from impurities .
How should researchers handle and store this compound to maintain stability?
Basic Research Question
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the hydroxymethyl group .
- Handling : Use anhydrous solvents (e.g., THF) and avoid prolonged exposure to light, as UV degradation is reported for similar pyridine-oxane systems .
- Safety : Follow OSHA HCS 2012 guidelines (e.g., P95 respirators for aerosolized particles) .
What experimental designs are recommended for assessing antimicrobial activity?
Advanced Research Question
- Assay Design : Use microdilution methods (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing pyridine derivatives with confirmed bioactivity .
- Controls : Include ciprofloxacin as a positive control and DMSO as a solvent control.
- Mechanistic Studies : Combine fluorescence microscopy (membrane integrity assays) and ROS detection kits to elucidate mode of action .
How can regioselectivity challenges in functionalization be addressed?
Advanced Research Question
- Directing Groups : Introduce temporary substituents (e.g., -OMe) to steer electrophilic attacks to desired positions, later removed via hydrolysis .
- Metal Catalysis : Employ Pd-catalyzed C-H activation, optimized for pyridine systems using ligands like 2,2'-bipyridyl .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
